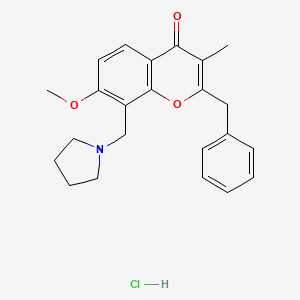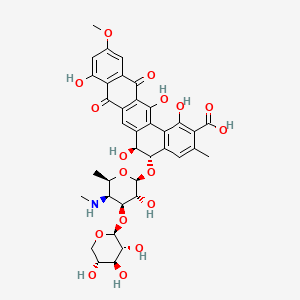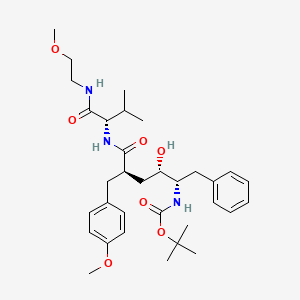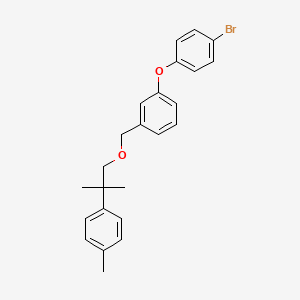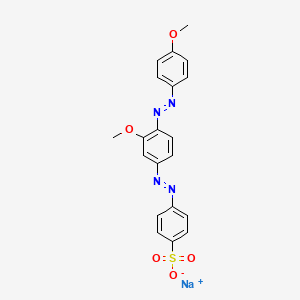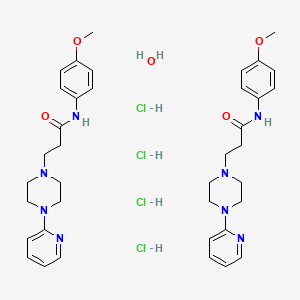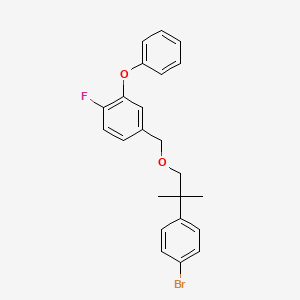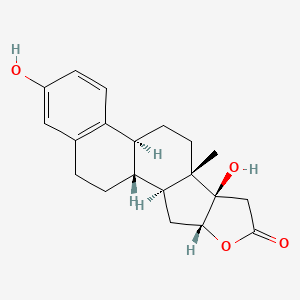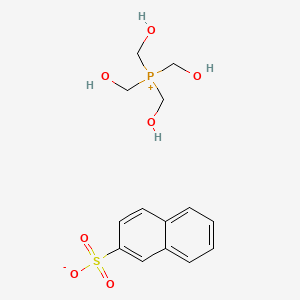
3,5-Diethoxy-4-methoxyphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diethoxy-4-methoxyphenethylamine: is a chemical compound belonging to the phenethylamine class. It is characterized by the presence of ethoxy groups at the 3 and 5 positions and a methoxy group at the 4 position on the phenyl ring. This compound is known for its structural similarity to other phenethylamines, which are often studied for their pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethoxy-4-methoxyphenethylamine typically involves multiple steps, starting from readily available precursors. One common method involves the etherification of 3,5-dihydroxybenzaldehyde with ethyl iodide to form 3,5-diethoxybenzaldehyde. This intermediate is then subjected to a reductive amination reaction with 4-methoxyphenethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Diethoxy-4-methoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted phenethylamines with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Diethoxy-4-methoxyphenethylamine is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It serves as a model compound to understand the interactions between phenethylamines and biological receptors .
Medicine: Although not widely used in medicine, this compound is investigated for its potential therapeutic properties. Research focuses on its effects on the central nervous system and its potential use in treating neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 3,5-Diethoxy-4-methoxyphenethylamine involves its interaction with monoamine oxidase enzymes. It acts as a substrate for these enzymes, leading to the inhibition of monoamine oxidase activity. This results in increased levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . The compound’s effects on these neurotransmitter systems are the basis for its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxyphenethylamine: Similar in structure but with methoxy groups at the 3 and 4 positions.
3,4,5-Trimethoxyphenethylamine (Mescaline): Contains three methoxy groups at the 3, 4, and 5 positions.
2,5-Dimethoxy-4-methylphenethylamine (DOM): Features methoxy groups at the 2 and 5 positions and a methyl group at the 4 position.
Uniqueness: 3,5-Diethoxy-4-methoxyphenethylamine is unique due to the specific positioning of its ethoxy and methoxy groups. This structural arrangement influences its chemical reactivity and biological activity, distinguishing it from other phenethylamines. Its unique properties make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
90109-61-8 |
|---|---|
Molekularformel |
C13H21NO3 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
2-(3,5-diethoxy-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO3/c1-4-16-11-8-10(6-7-14)9-12(17-5-2)13(11)15-3/h8-9H,4-7,14H2,1-3H3 |
InChI-Schlüssel |
ROKMKYBLAPLLER-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OC)OCC)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


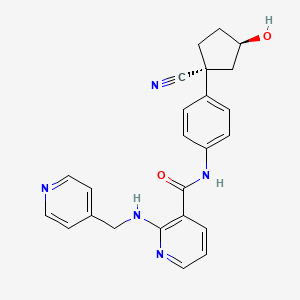
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
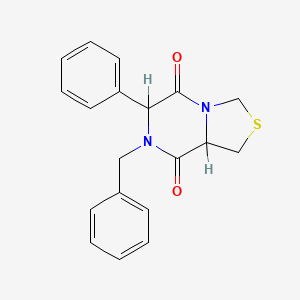
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)

